Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate
CAS No.: 6600-14-2
VCID: VC10811929
Molecular Formula: C14H16BrNO3
Molecular Weight: 326.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
SynthesisThe synthesis of Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate typically involves multi-step reactions using standard organic chemistry protocols:
This process ensures high yields and purity when optimized for reaction conditions such as temperature, solvent choice, and catalyst concentration. Pharmaceutical ResearchPiperidine derivatives are widely studied for their pharmacological properties. While specific data on Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate is limited, compounds with similar structures have been explored for:
Synthetic IntermediatesThis compound can serve as a precursor for synthesizing more complex molecules, particularly in medicinal chemistry and agrochemical development. Structural StudiesResearch on related piperidine derivatives has highlighted their conformational preferences and interactions:
Biological ActivityAlthough specific biological studies on this compound are unavailable, similar brominated benzoyl-piperidines have shown: |
---|---|
CAS No. | 6600-14-2 |
Product Name | Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate |
Molecular Formula | C14H16BrNO3 |
Molecular Weight | 326.19 g/mol |
IUPAC Name | methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate |
Standard InChI | InChI=1S/C14H16BrNO3/c1-19-14(18)10-5-7-16(8-6-10)13(17)11-3-2-4-12(15)9-11/h2-4,9-10H,5-8H2,1H3 |
Standard InChIKey | XPZJVCZMZJHDOQ-UHFFFAOYSA-N |
SMILES | COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br |
Canonical SMILES | COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Br |
PubChem Compound | 670325 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume